molecular formula C5H5N5 B6278518 3-(azidomethyl)pyridazine CAS No. 1279818-63-1

3-(azidomethyl)pyridazine

Cat. No. B6278518
CAS RN: 1279818-63-1
M. Wt: 135.1
InChI Key:
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Description

3-(Azidomethyl)pyridazine, also known as 3-AM, is an organic compound that has numerous applications in scientific research. It is a versatile compound that can be used in a variety of experiments and has been studied extensively in recent years. 3-AM is a colorless solid with a molecular weight of 123.09 g/mol and a melting point of 193-194 °C. It is a derivative of pyridazine, a six-membered heterocyclic ring system containing three nitrogen atoms. 3-AM has been used in a variety of applications, such as in the synthesis of new compounds, in the study of biochemical and physiological effects, and in the development of new drugs.

Scientific Research Applications

3-(azidomethyl)pyridazine has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of new compounds, and it has also been used in the development of new drugs. It has been used in the study of biochemical and physiological effects, as well as in the study of enzyme inhibition and drug metabolism. 3-(azidomethyl)pyridazine has also been used in the study of DNA repair mechanisms, as well as in the development of gene therapies. In addition, 3-(azidomethyl)pyridazine has been used in the study of protein-protein interactions and in the study of signal transduction pathways.

Mechanism of Action

The mechanism of action of 3-(azidomethyl)pyridazine is not yet fully understood. However, it is believed to act as an inhibitor of several enzymes, including cytochrome P450 enzymes and monoamine oxidase. It is also believed to interact with several proteins, including the G-protein coupled receptor family and the nuclear receptor family. In addition, 3-(azidomethyl)pyridazine is believed to act as an antioxidant and to modulate the activity of several signaling pathways, including the MAPK and JAK-STAT pathways.
Biochemical and Physiological Effects
3-(azidomethyl)pyridazine has been studied extensively in recent years and has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes and monoamine oxidase. It has also been shown to interact with several proteins, including the G-protein coupled receptor family and the nuclear receptor family. In addition, 3-(azidomethyl)pyridazine has been shown to modulate the activity of several signaling pathways, including the MAPK and JAK-STAT pathways. It has also been shown to act as an antioxidant and to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

3-(azidomethyl)pyridazine has several advantages and limitations for lab experiments. One of the advantages of 3-(azidomethyl)pyridazine is that it is relatively easy to synthesize and is relatively inexpensive. In addition, 3-(azidomethyl)pyridazine is a versatile compound that can be used in a variety of experiments. However, 3-(azidomethyl)pyridazine is also relatively unstable and can be easily degraded by heat and light. Therefore, it is important to store 3-(azidomethyl)pyridazine in a cool, dark place.

Future Directions

There are several potential future directions for 3-(azidomethyl)pyridazine research. One potential direction is the development of new drugs that utilize 3-(azidomethyl)pyridazine as an active ingredient. Another potential direction is the study of the biochemical and physiological effects of 3-(azidomethyl)pyridazine on various diseases, such as cancer, Alzheimer's disease, and diabetes. Additionally, 3-(azidomethyl)pyridazine could be used in the development of new gene therapies and in the study of signal transduction pathways. Finally, 3-(azidomethyl)pyridazine could be used in the study of protein-protein interactions and in the development of new compounds.

Synthesis Methods

3-(azidomethyl)pyridazine can be synthesized in several different ways. The most commonly used method is the reaction of 3-nitropyridazine with dimethyl sulfate in the presence of a base, such as sodium hydroxide or sodium carbonate. The reaction produces 3-(azidomethyl)pyridazine and dimethyl sulfate hydroxylamine as byproducts. Other methods of synthesizing 3-(azidomethyl)pyridazine include the reaction of 3-nitropyridazine with sodium azide in the presence of a base, as well as the reaction of 3-nitropyridazine with hydrazine.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-(azidomethyl)pyridazine can be achieved through a two-step reaction process. The first step involves the synthesis of 3-(bromomethyl)pyridazine, which is then converted to 3-(azidomethyl)pyridazine in the second step.", "Starting Materials": [ "Pyridazine", "Bromine", "Sodium azide", "Sodium hydroxide", "Acetone", "Diethyl ether" ], "Reaction": [ "Step 1: Synthesis of 3-(bromomethyl)pyridazine", "1. Dissolve pyridazine in acetone and add bromine dropwise with stirring.", "2. Heat the reaction mixture at 60°C for 2 hours.", "3. Cool the reaction mixture and filter the precipitated product.", "4. Wash the product with diethyl ether and dry it under vacuum.", "Step 2: Conversion of 3-(bromomethyl)pyridazine to 3-(azidomethyl)pyridazine", "1. Dissolve 3-(bromomethyl)pyridazine in a mixture of sodium azide and sodium hydroxide in water.", "2. Heat the reaction mixture at 80°C for 4 hours.", "3. Cool the reaction mixture and filter the precipitated product.", "4. Wash the product with water and dry it under vacuum.", "5. Purify the product by recrystallization from a suitable solvent." ] }

CAS RN

1279818-63-1

Product Name

3-(azidomethyl)pyridazine

Molecular Formula

C5H5N5

Molecular Weight

135.1

Purity

95

Origin of Product

United States

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